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Compound of Interest

Compound Name: z-glu-otbu

Cat. No.: B554398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-

benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu), a crucial protected amino

acid derivative in peptide synthesis and pharmaceutical development. Due to the limited public

availability of raw spectral data, this guide combines reported data with predicted values based

on the compound's chemical structure. Detailed, standardized experimental protocols for

acquiring such data are also provided.

Overview of Z-Glu-OtBu
Z-Glu-OtBu is a derivative of L-glutamic acid where the amino group is protected by a

benzyloxycarbonyl (Z) group and the alpha-carboxyl group is protected as a tert-butyl ester.

This dual protection strategy allows for selective chemical manipulations at the side-chain

carboxyl group during complex peptide synthesis.

Molecular Formula: C₁₇H₂₃NO₆

Molecular Weight: 337.37 g/mol [1]

Appearance: White crystalline powder[1]

CAS Number: 3886-08-6[2]
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Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for Z-Glu-OtBu.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. The data presented here are predicted values, as experimental spectra are not

publicly available. The predictions are based on standard chemical shift ranges for the

functional groups present in Z-Glu-OtBu.

Table 1: Predicted ¹H NMR Data for Z-Glu-OtBu (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.35 m 5H
Aromatic protons (Z-

group)

~ 5.40 d 1H -NH-

~ 5.12 s 2H -CH₂-Ph (Z-group)

~ 4.40 m 1H α-CH

~ 2.45 t 2H γ-CH₂

~ 2.10 m 2H β-CH₂

~ 1.45 s 9H
-C(CH₃)₃ (OtBu-

group)

Table 2: Predicted ¹³C NMR Data for Z-Glu-OtBu (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 175.0 Carboxylic acid C=O (side-chain)

~ 171.5 Ester C=O (OtBu-group)

~ 156.0 Urethane C=O (Z-group)

~ 136.5 Aromatic C (quaternary)

~ 128.5 Aromatic CH

~ 128.2 Aromatic CH

~ 128.0 Aromatic CH

~ 82.5 -C(CH₃)₃ (quaternary)

~ 67.0 -CH₂-Ph (Z-group)

~ 54.0 α-CH

~ 31.5 γ-CH₂

~ 28.0 -C(CH₃)₃

~ 27.5 β-CH₂

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. The data is based on

characteristic absorption frequencies. An experimental spectrum has been recorded on a

Bruker Tensor 27 FT-IR using a KBr pellet technique.[3]

Table 3: Characteristic IR Absorption Bands for Z-Glu-OtBu

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Z-Glu_OtBu_-OH
https://www.benchchem.com/product/b554398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group Assignment

3400 - 3200 N-H stretch (urethane)

3300 - 2500 O-H stretch (carboxylic acid, broad)

3100 - 3000 C-H stretch (aromatic)

3000 - 2850 C-H stretch (aliphatic)

~ 1735 C=O stretch (tert-butyl ester)

~ 1710
C=O stretch (carboxylic acid and urethane, may

overlap)

~ 1520 N-H bend (urethane)

1250 - 1200 C-O stretch (ester and carboxylic acid)

~ 695 C-H bend (monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. The expected molecular ion peak and a key fragment are reported.[1]

Table 4: Mass Spectrometry Data for Z-Glu-OtBu

m/z Value Assignment

338.1 [M+H]⁺ (protonated molecular ion)

337.1 [M]⁺ (molecular ion)

281.1 [M - C₄H₈]⁺ or [M - 56]⁺ (loss of isobutylene)

238.1 [M - C₅H₉O₂]⁺ (loss of tert-butoxycarbonyl)

108.1 [C₇H₈O]⁺ (benzyl alcohol fragment)

91.1 [C₇H₇]⁺ (tropylium ion, characteristic of Z-group)
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Z-Glu-OtBu in approximately 0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz).

Shim the magnetic field to ensure homogeneity.

Acquire a standard one-dimensional proton spectrum using a single-pulse experiment.

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a

sufficient number of scans (e.g., 16-64) to obtain a high signal-to-noise ratio.

¹³C NMR Acquisition:

Using the same sample, acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a larger spectral width (~220 ppm) and a significantly higher

number of scans due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of Z-Glu-OtBu with approximately 100-150 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Place the powder into a pellet-pressing die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.
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Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is

presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of Z-Glu-OtBu (~10-100 µM) in a suitable

solvent for ESI, such as methanol or acetonitrile. Adding a small amount of formic acid

(0.1%) can aid in protonation.

Data Acquisition:

Infuse the sample solution into the ESI source of a mass spectrometer at a constant flow

rate.

Apply a high voltage to the ESI needle to generate charged droplets.

As the solvent evaporates, protonated molecules [M+H]⁺ are released and directed into

the mass analyzer.

The mass-to-charge ratio (m/z) of the ions is recorded. For fragmentation analysis

(MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation,

and the m/z of the resulting fragments are detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Z-Glu-OtBu.
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Caption: Workflow for the spectroscopic characterization of Z-Glu-OtBu.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Buy Z-Glu(OtBu)-OH | 3886-08-6 [smolecule.com]

2. 3886-08-6 | Z-Glu(OtBu)-OH - Capot Chemical [capotchem.com]

3. 5-tert-Butyl N-((phenylmethoxy)carbonyl)-L-glutamate | C17H23NO6 | CID 107472 -
PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Z-Glu-OtBu: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554398#spectroscopic-data-for-z-glu-otbu-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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